tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15878848
InChI: InChI=1S/C20H21N3O4/c1-20(2,3)27-19(25)22-15-9-10-23-17(11-15)21-12-16(18(23)24)26-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,22,25)
SMILES:
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol

tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate

CAS No.:

Cat. No.: VC15878848

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate -

Specification

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
IUPAC Name tert-butyl N-(4-oxo-3-phenylmethoxypyrido[1,2-a]pyrimidin-8-yl)carbamate
Standard InChI InChI=1S/C20H21N3O4/c1-20(2,3)27-19(25)22-15-9-10-23-17(11-15)21-12-16(18(23)24)26-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,22,25)
Standard InChI Key PHGNCPWGPXJPKW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC2=NC=C(C(=O)N2C=C1)OCC3=CC=CC=C3

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-(4-oxo-3-phenylmethoxypyrido[1,2-a]pyrimidin-8-yl)carbamate, reflects its intricate architecture:

  • A pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system merging pyridine and pyrimidine rings.

  • A benzyloxy group (-OCH2C6H5) at position 3, introducing aromaticity and steric bulk.

  • A tert-butyl carbamate (-OC(=O)NH(C(CH3)3)) at position 8, providing hydrolytic stability and modulating solubility.

The canonical SMILES string, CC(C)(C)OC(=O)NC1=CC2=NC=C(C(=O)N2C=C1)OCC3=CC=CC=C3, encodes this topology, while the InChIKey PHGNCPWGPXJPKW-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Physicochemical Properties

Key properties derived from computational and experimental data include:

PropertyValueSource
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
XLogP3~3.5 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds8

The moderate LogP value suggests balanced lipophilicity, suitable for permeating biological membranes, while the single hydrogen bond donor and four acceptors indicate potential for targeted molecular interactions .

Synthesis and Structural Elucidation

Synthetic Routes

While no explicit protocol for this compound is documented, analogous pyrido[1,2-a]pyrimidinones are typically synthesized via multi-step sequences:

  • Core Formation: Condensation of aminopyridine derivatives with β-keto esters or malononitrile under acidic or basic conditions generates the pyrido[1,2-a]pyrimidin-4-one scaffold .

  • Functionalization:

    • Benzyloxy Introduction: Alkylation of the 3-hydroxyl group using benzyl bromide in the presence of a base like K2CO3.

    • Carbamate Installation: Reaction of the 8-amino group with tert-butyl chloroformate in dichloromethane or THF, often employing DMAP as a catalyst .

Spectroscopic Characterization

  • 1H NMR: Key signals include aromatic protons (δ 7.2–8.3 ppm), tert-butyl singlet (δ 1.4 ppm), and benzyloxy methylene (δ 4.6 ppm).

  • MS (ESI+): A molecular ion peak at m/z 368.4 [M+H]+ confirms the molecular weight.

Research Findings and Comparative Analysis

Structure-Activity Relationship (SAR) Insights

  • Benzyloxy Substitution: Analogous compounds with bulkier 3-substituents (e.g., 2-tert-butylphenoxy) show enhanced protease inhibition, suggesting the benzyloxy group here may optimize steric complementarity .

  • Carbamate vs. Amide: Replacement of the tert-butyl carbamate with primary amides (e.g., -CONH2) in related scaffolds reduces metabolic stability, underscoring the carbamate’s role in prolonging half-life .

Pharmacokinetic Considerations

While pharmacokinetic data for this specific compound are unavailable, tert-butyl carbamates in similar systems exhibit:

  • Moderate oral bioavailability (~30–50%) due to first-pass metabolism.

  • Half-lives of 2–4 hours in rodent models, suitable for twice-daily dosing .

Future Directions

  • In Vitro Screening: Prioritize assays against CFTR and BoNT/A LC to validate hypothesized mechanisms .

  • Prodrug Development: Mask the 4-oxo group as a methoxy moiety to enhance bioavailability, with enzymatic cleavage post-absorption.

  • Crystallographic Studies: Co-crystallize with target proteins to guide rational optimization.

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